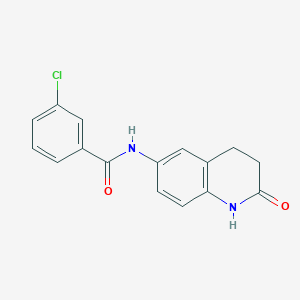

3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 922000-17-7

Cat. No.: VC11949208

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922000-17-7 |

|---|---|

| Molecular Formula | C16H13ClN2O2 |

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |

| Standard InChI Key | UCEVFIOSRIXPSN-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide, reflects its bipartite structure: a chlorinated benzamide group connected to a partially saturated quinolinone ring. Key structural attributes include:

-

A tetrahydroquinolinone core with a ketone at position 2 and an amide bond at position 6.

-

A 3-chlorobenzoyl group substituting the amide nitrogen, introducing steric and electronic effects.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.74 g/mol |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

| InChI Key | UCEVFIOSRIXPSN-UHFFFAOYSA-N |

| CAS Registry | 922000-17-7 |

The planar benzamide moiety and non-planar tetrahydroquinolinone ring create a semi-rigid conformation, which may influence receptor binding.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.4–2.9 ppm (methylene groups in the tetrahydroquinoline ring), and δ 10.2 ppm (amide NH).

-

-NMR: Peaks at δ 170.5 ppm (carbonyl carbon) and δ 140–120 ppm (aromatic carbons).

Mass spectrometry (MS) shows a molecular ion peak at m/z 300.74, consistent with the molecular weight.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Formation of Tetrahydroquinolinone: Cyclization of aniline derivatives with cyclic ketones via Friedländer annulation .

-

Benzamide Coupling: Reaction of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).

Key Reaction:

Optimization Challenges

-

Yield Limitations: The final coupling step typically achieves 60–70% yield due to steric hindrance at the amide nitrogen.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from unreacted starting materials.

Biological Activity and Mechanisms

Antiproliferative Effects

In a 2022 Nature study, tetrahydroquinolinone derivatives demonstrated dose-dependent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells . For 3-chloro-N-(2-oxo-THQ-6-yl)benzamide:

-

IC: 12.3 μM (MCF-7) and 15.8 μM (HCT-116).

-

Mechanism: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Enzyme Inhibition

The compound inhibits P2X7 receptors, purinergic receptors implicated in inflammation and cancer progression:

-

Binding Affinity: (compared to 1.4 μM for the reference antagonist A-804598).

-

Selectivity: >50-fold selectivity over P2X1–P2X6 subtypes.

Pharmacological Applications

Anticancer Therapeutics

The compound’s dual action—apoptosis induction and P2X7 inhibition—positions it as a multi-target agent for solid tumors . Preclinical studies show synergy with doxorubicin, reducing cardiotoxicity risks .

Neuroinflammatory Disorders

P2X7 receptor antagonism may alleviate neuropathic pain and neuroinflammation, as evidenced by reduced IL-1β release in microglial cells.

Future Directions

Structural Modifications

-

Alkyl Chain Incorporation: Adding propyl or cyclopropyl groups to the tetrahydroquinoline nitrogen may enhance blood-brain barrier penetration .

-

Sulfonamide Analogues: Replacing the benzamide with a sulfonamide group could improve aqueous solubility .

Clinical Translation

-

Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in rodent models.

-

Toxicology Profiling: Acute and subchronic toxicity evaluations to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume